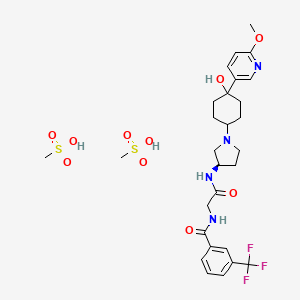

INCB 3284 dimesylate

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31F3N4O4.2CH4O3S/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29;2*1-5(2,3)4/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34);2*1H3,(H,2,3,4)/t20-,21?,25?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPNUHKICDECDH-SEBNIYPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)C2(CCC(CC2)N3CC[C@H](C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39F3N4O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470463 | |

| Record name | INCB 3284 dimesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887401-93-6 | |

| Record name | INCB-3284 dimesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887401936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INCB 3284 dimesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INCB-3284 DIMESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ET5U3KG6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of INCB3284 Dimesylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INCB3284 dimesylate is a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2). Its mechanism of action centers on the inhibition of the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), to CCR2. This interaction is critical in the trafficking of monocytes and macrophages to sites of inflammation. By blocking this signaling pathway, INCB3284 dimesylate effectively mitigates the inflammatory response, making it a therapeutic candidate for a range of inflammatory and autoimmune diseases. This guide provides a comprehensive overview of the molecular and cellular mechanisms of INCB3284 dimesylate, supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action.

Core Mechanism of Action: CCR2 Antagonism

INCB3284 is a selective, orally bioavailable antagonist of human CCR2.[1][2][3][4][5] The primary mechanism of action of INCB3284 dimesylate is the competitive inhibition of the interaction between MCP-1 and its receptor, CCR2. CCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, and dendritic cells.[1] The binding of MCP-1 to CCR2 initiates a signaling cascade that leads to the recruitment of these immune cells to inflamed tissues.[1]

INCB3284 effectively blocks this initial step, thereby preventing downstream signaling events, including intracellular calcium mobilization and ERK phosphorylation.[1][4] This inhibition of CCR2-mediated signaling ultimately results in reduced migration and infiltration of inflammatory cells into target tissues, which is a key pathological feature of many chronic inflammatory diseases.[1]

Signaling Pathway

The binding of MCP-1 to CCR2 triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins. This initiates a cascade of downstream signaling events, including the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This, along with other signaling intermediates, culminates in the activation of pathways that promote cell migration, such as the ERK/MAPK pathway. INCB3284 acts as a direct antagonist, preventing MCP-1 from binding to CCR2 and thereby inhibiting this entire signaling cascade.

Quantitative Data

The potency and selectivity of INCB3284 dimesylate have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of INCB3284

| Assay | Description | IC50 (nM) |

| MCP-1 Binding Antagonism | Inhibition of monocyte chemoattractant protein-1 (MCP-1) binding to human CCR2 (hCCR2). | 3.7[1][3][4][5] |

| Chemotaxis Activity | Antagonism of monocyte chemotaxis. | 4.7[1][3] |

| Intracellular Calcium Mobilization | Inhibition of CCR2-mediated intracellular calcium mobilization. | 6[1][4] |

| ERK Phosphorylation | Inhibition of CCR2-mediated ERK phosphorylation. | 2.6[1][4] |

Table 2: Selectivity and Other Pharmacological Properties

| Parameter | Description | Value |

| hERG Potassium Current Inhibition | IC50 for the inhibition of the hERG potassium current. | 84 µM[1][3] |

| Selectivity | No significant inhibitory activity at 1 µM against a panel of over 50 ion channels, transporters, and other chemokine receptors (including CCR1, CCR3, CCR5, CXCR3, and CXCR5).[1] | > 1 µM |

| Human Serum Protein Binding | Free fraction of INCB3284 in human serum. | 58%[1][3] |

| Human Clinical Trial Half-life | Pharmacokinetic profile suitable for once-a-day dosing. | 15 hours[1][3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of INCB3284 dimesylate.

CCR2 Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.

Experimental Workflow:

Methodology:

-

Cell Preparation: Human monocytic THP-1 cells, which endogenously express CCR2, or HEK293 cells stably transfected with human CCR2 are used. Cells are harvested, washed, and resuspended in binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.2% BSA, pH 7.1).

-

Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:

-

Varying concentrations of INCB3284 dimesylate or vehicle control.

-

A fixed concentration of radiolabeled MCP-1 (e.g., ¹²⁵I-MCP-1).

-

The cell suspension.

-

-

Incubation: The plate is incubated for a defined period (e.g., 2 hours) at room temperature with gentle agitation to allow for competitive binding to reach equilibrium.

-

Separation: Bound radioligand is separated from the free radioligand by rapid filtration through glass fiber (GF/B) filter plates using a cell harvester. The filters are then washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of INCB3284 that inhibits 50% of the specific binding of the radiolabeled MCP-1 (IC50).

Monocyte Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the directed migration of monocytes towards a chemoattractant.

Methodology:

-

Cell Preparation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 is used. Cells are washed and resuspended in a serum-free assay medium.

-

Assay Setup: A Boyden chamber or a similar transwell migration system with a porous membrane (e.g., 5 µm pores) is used.

-

The lower chamber is filled with assay medium containing MCP-1 at a concentration that induces maximal chemotaxis (e.g., 10 ng/mL).

-

The cell suspension, pre-incubated with varying concentrations of INCB3284 or vehicle, is added to the upper chamber (the transwell insert).

-

-

Incubation: The plate is incubated for a period that allows for cell migration (e.g., 90 minutes to 3 hours) at 37°C in a humidified incubator with 5% CO2.

-

Quantification of Migration: The number of cells that have migrated through the membrane into the lower chamber is quantified. This can be done by:

-

Removing the non-migrated cells from the upper side of the membrane and staining the migrated cells on the lower side for microscopic counting.

-

Lysing the migrated cells in the lower chamber and quantifying a cellular component, such as ATP or a fluorescent dye, using a plate reader.

-

-

Data Analysis: The results are expressed as the percentage of inhibition of cell migration compared to the vehicle control, and the IC50 value is calculated.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to block the increase in intracellular calcium concentration that occurs upon GPCR activation.

Methodology:

-

Cell Preparation: CCR2-expressing cells (e.g., THP-1 or transfected CHO cells) are seeded in a black-walled, clear-bottom 96-well plate and cultured to form a confluent monolayer.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer containing probenecid (B1678239) (to prevent dye leakage) for a specified time (e.g., 1 hour) at 37°C. After loading, the cells are washed to remove excess dye.

-

Assay Procedure: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

A baseline fluorescence reading is taken.

-

Varying concentrations of INCB3284 or vehicle are added to the wells and incubated for a short period.

-

A specific concentration of MCP-1 is then added to stimulate the cells.

-

-

Detection: The fluorescence intensity is measured in real-time immediately before and after the addition of MCP-1. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The inhibitory effect of INCB3284 is determined by the reduction in the peak fluorescence response to MCP-1. The IC50 value is calculated from the concentration-response curve.

Conclusion

INCB3284 dimesylate is a well-characterized, potent, and selective CCR2 antagonist. Its mechanism of action, involving the direct inhibition of MCP-1 binding to CCR2, has been extensively validated through a variety of in vitro assays. The data presented in this guide underscore its potential as a therapeutic agent for inflammatory diseases by effectively targeting a key node in the inflammatory cascade. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and similar compounds in drug discovery and development. The progression of INCB3284 into clinical trials highlights the therapeutic promise of targeting the MCP-1/CCR2 axis.[2]

References

- 1. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. criver.com [criver.com]

- 4. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

INCB3284 Dimesylate: A Technical Guide to a Potent and Selective CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB3284 dimesylate is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4][5][6] This technical guide provides an in-depth overview of INCB3284, focusing on its mechanism of action, pharmacological data, and the experimental protocols used for its characterization. The trafficking of monocytes and macrophages to sites of inflammation is predominantly mediated by the interaction of monocyte chemoattractant protein-1 (MCP-1 or CCL2) with its receptor, CCR2.[1] This signaling axis is a key driver in the pathogenesis of various inflammatory and autoimmune diseases, as well as cancer, making CCR2 a compelling therapeutic target.[1][7][8][9] INCB3284 was developed to inhibit this pathway, thereby reducing the recruitment of inflammatory cells and mitigating disease progression.[1]

Mechanism of Action: Antagonism of the CCL2-CCR2 Signaling Axis

The CCL2-CCR2 signaling axis plays a crucial role in cell migration, proliferation, and survival.[9][10] CCR2 is a G protein-coupled receptor (GPCR) primarily expressed on monocytes, macrophages, and dendritic cells.[10][11] The binding of its ligand, CCL2, initiates a cascade of intracellular signaling events.

Upon CCL2 binding, CCR2 activates various G protein-mediated signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/STAT3 pathways.[10][12] These pathways are integral to processes such as chemotaxis, cell survival, and angiogenesis.[7][10][12] In the context of cancer, this signaling axis can promote tumor growth, invasion, and the recruitment of immunosuppressive cells to the tumor microenvironment.[7][8][9]

INCB3284 functions as a direct antagonist of CCR2. It competitively binds to the receptor, preventing the binding of CCL2 and thereby inhibiting the downstream signaling pathways responsible for monocyte migration and inflammatory responses.[1][6]

Caption: CCR2 signaling pathway and INCB3284 inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for INCB3284 dimesylate, compiled from preclinical and clinical studies.

Table 1: In Vitro Activity and Selectivity of INCB3284

| Parameter | Species | Assay Type | IC50 Value | Reference |

| MCP-1 Binding Antagonism | Human | Whole Cell Binding | 3.7 nM | [1][2][3][5][6] |

| Chemotaxis Activity | Human | Chemotaxis Assay | 4.7 nM | [1][2][3][5][6] |

| Calcium Mobilization | Human | Functional Assay | 6.0 nM | [1][6] |

| ERK Phosphorylation | Human | Functional Assay | 2.6 nM | [1][6] |

| hERG Potassium Current | Human | Patch Clamp Assay | 84 µM | [1][2][3][5][6] |

| Selectivity Screen | Human | Various Receptors | No significant activity at 1 µM against >50 ion channels, transporters, and other GPCRs (including CCR1, CCR3, CCR5, CXCR3, CXCR5). | [1][6] |

Table 2: Pharmacokinetic Profile of INCB3284

| Species | Route | Clearance | Volume of Distribution (Vss) | Half-Life (T1/2) | Oral Bioavailability | Reference |

| Rat | IV | High | High | 2.2 h | Acceptable | [1] |

| Dog | IV | Low | Low | 3.8 h | Acceptable | [1] |

| Cynomolgus Monkey | IV | Low | Low | 2.3 h | Acceptable | [1] |

| Chimpanzee | IV | Low | Low | 3.2 h | Acceptable | [1] |

| Human | Oral | - | - | 15 h | Suitable for once-a-day dosing | [1][2] |

Table 3: Physicochemical Properties of INCB3284 Dimesylate

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₁F₃N₄O₄·2CH₄O₃S | [3][4] |

| Molecular Weight | 712.76 g/mol | [3][4] |

| Purity | ≥98% | [3] |

| Solubility | Soluble to 100 mM in water and DMSO | [3] |

| Human Serum Protein Binding | 42% (58% free fraction) | [1][2] |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize CCR2 antagonists are provided below.

CCR2 Radioligand Binding Assay

This competitive binding assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.[11]

Caption: Workflow for CCR2 radioligand binding assay.

-

Materials:

-

Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2) or human monocytic THP-1 cells.[11]

-

Radioligand: ¹²⁵I-labeled CCL2.[11]

-

Test Compound: INCB3284 or other CCR2 antagonists.

-

Assay Buffer: RPMI 1640 with 1% BSA.[11]

-

Wash Buffer: Cold PBS.[11]

-

Filtration Plate: 96-well filter plate (e.g., Millipore Multiscreen).[11]

-

Scintillation Counter. [11]

-

-

Procedure:

-

Cell Preparation: Culture and harvest CCR2-expressing cells. Resuspend them in assay buffer to a concentration of approximately 1 x 10⁶ cells/mL.[11]

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Assay buffer for total binding.

-

A high concentration of unlabeled CCL2 (e.g., 1 µM) for non-specific binding.[11]

-

Serial dilutions of the test compound.

-

-

Add the radioligand (e.g., ¹²⁵I-CCL2) at a final concentration near its Kd value (e.g., ~50 pM).[11]

-

Add the cell suspension to each well.[11]

-

Incubation: Incubate the plate at room temperature for approximately 2 hours with gentle agitation to reach equilibrium.[11]

-

Filtration: Transfer the contents to a pre-wetted filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.[11][13]

-

Quantification: Dry the filter plate, add scintillation fluid, and measure radioactivity using a scintillation counter.[11]

-

-

Data Analysis:

-

Subtract non-specific binding from all other readings to determine specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).[11]

-

In Vitro Chemotaxis Assay

This assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.[11]

Caption: Workflow for in vitro chemotaxis assay.

-

Materials:

-

Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).[11]

-

Chemoattractant: Recombinant human CCL2.[11]

-

Test Compound: INCB3284 or other CCR2 antagonists.

-

Assay Medium: RPMI 1640 with 0.5% BSA.[11]

-

Transwell Inserts: 5 µm pore size for a 24-well plate.[11][14]

-

-

Procedure:

-

Cell Preparation: Culture THP-1 cells or isolate PBMCs. Resuspend cells in assay medium at a concentration of approximately 2 x 10⁶ cells/mL.[11]

-

Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.[11]

-

Assay Setup:

-

Add assay medium containing CCL2 (at a pre-determined optimal concentration, e.g., 10-50 ng/mL) to the lower wells of a 24-well plate.[11]

-

Add medium without CCL2 to negative control wells.

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated cell suspension to the top of each insert.[11][14]

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.[11][14]

-

Quantification of Migrated Cells:

-

Carefully remove the inserts.

-

Quantify the cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye (e.g., CyQuant) that binds to nucleic acids, followed by measurement with a fluorescence plate reader.[11]

-

-

-

Data Analysis:

-

Calculate the percentage of migration inhibition for each concentration of the test compound relative to the positive control (CCL2 alone).

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Preclinical and Clinical Overview

INCB3284 has demonstrated efficacy in various preclinical models. For instance, in a rat model of hemorrhagic shock, INCB3284 treatment reduced fluid requirements, prevented hemodynamic decompensation, and reduced mortality.[15] These findings suggest a role for CCR2 in cardiovascular stress responses.[15]

The favorable pharmacological and safety profile of INCB3284 supported its advancement into human clinical trials.[1] Phase I and Phase II studies have been conducted for conditions such as rheumatoid arthritis.[16] The pharmacokinetic data from these trials revealed a half-life of 15 hours in humans, making it suitable for once-daily oral dosing.[1][2][5]

Conclusion

INCB3284 dimesylate is a well-characterized CCR2 antagonist with high potency and selectivity. It effectively blocks the CCL2-CCR2 signaling axis, a key pathway in inflammation and oncology. Its robust in vitro activity, favorable pharmacokinetic profile across multiple species, and suitability for once-daily oral administration in humans underscore its potential as a therapeutic agent for a range of diseases driven by monocyte and macrophage recruitment. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of CCR2 antagonists in drug discovery and development.

References

- 1. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. scbt.com [scbt.com]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - ProQuest [proquest.com]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 15. The Chemokine (C-C Motif) Receptor 2 Antagonist INCB3284 Reduces Fluid Requirements and Protects From Hemodynamic Decompensation During Resuscitation From Hemorrhagic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

INCB3284 dimesylate pharmacology and toxicology

An In-depth Technical Guide on the Pharmacology and Toxicology of Epacadostat (B560056) (INCB24360), formerly misidentified in query as INCB3284 Dimesylate

Disclaimer: The initial query requested information on INCB3284 dimesylate. However, based on a comprehensive review of the scientific literature, INCB3284 is a CCR2 antagonist. The vast majority of publicly available data on a developmental oncology compound from Incyte with extensive pharmacological and toxicological profiling corresponds to epacadostat (formerly INCB24360) , a selective IDO1 inhibitor. This guide will focus on epacadostat, as it is the compound most relevant to the likely interests of researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

Epacadostat (INCB24360) is an orally bioavailable, potent, and highly selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key immunosuppressive enzyme that plays a crucial role in tumor immune evasion. By inhibiting IDO1, epacadostat aims to restore anti-tumor immune responses. This document provides a detailed overview of the pharmacology, pharmacokinetics, pharmacodynamics, and toxicology of epacadostat, based on preclinical and clinical data.

Pharmacology

Mechanism of Action

Epacadostat is a reversible and competitive inhibitor of the IDO1 enzyme.[1] IDO1 catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway.[2] In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine and other downstream metabolites. These metabolic changes suppress the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation and activity of regulatory T cells (Tregs).[2] By inhibiting IDO1, epacadostat blocks this immunosuppressive pathway, thereby restoring tryptophan levels and reducing kynurenine production. This leads to the reactivation of anti-tumor immune responses.[2]

Selectivity and Potency

Epacadostat is a highly selective inhibitor of IDO1 with significantly less activity against other related enzymes such as indoleamine 2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase (TDO).[1][3]

| Parameter | Value | Reference |

| IDO1 IC₅₀ | ~10 nM | [3] |

| IDO1 IC₅₀ (in vivo) | ~70 nM | [4] |

| IDO2 Selectivity | >1000-fold vs. IDO1 | [5] |

| TDO Selectivity | >1000-fold vs. IDO1 | [5] |

Signaling Pathway

The signaling pathway affected by epacadostat is central to immune regulation within the tumor microenvironment.

References

- 1. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Population Pharmacokinetic and Pharmacodynamic Modeling of Epacadostat in Patients With Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Discovery and Development of INCB3284 Dimesylate: A CCR2 Antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

INCB3284 dimesylate, a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2), was developed as a potential therapeutic agent for inflammatory and autoimmune diseases. This document provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of INCB3284. Detailed experimental methodologies, quantitative pharmacological data, and visualizations of key pathways and workflows are presented to offer a thorough understanding of this investigational compound.

Introduction

The chemokine receptor CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] This signaling axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.[1][3] INCB3284 was identified as a potent and selective small molecule antagonist of human CCR2 (hCCR2), designed to inhibit the inflammatory cascade driven by the CCL2-CCR2 interaction.[1][4]

Mechanism of Action

INCB3284 functions as a competitive antagonist at the CCR2 receptor. By binding to CCR2, it blocks the interaction of the receptor with its cognate ligands, primarily CCL2. This inhibition prevents the downstream signaling events that lead to monocyte and macrophage chemotaxis, thereby reducing the infiltration of these inflammatory cells into tissues.[1]

The binding of CCL2 to CCR2 initiates a signaling cascade that includes intracellular calcium mobilization and the activation of the ERK (extracellular signal-regulated kinase) pathway, ultimately leading to directed cell migration.[1] INCB3284 effectively blocks these signaling events.

In Vitro Pharmacology

The potency and selectivity of INCB3284 were characterized through a series of in vitro assays. The compound demonstrated high affinity for hCCR2 and effectively inhibited key downstream signaling pathways.

Quantitative In Vitro Data

| Assay | IC50 (nM) |

| MCP-1 Binding to hCCR2 | 3.7[1][4] |

| Chemotaxis Activity | 4.7[1][4] |

| Intracellular Calcium Mobilization | 6[1] |

| ERK Phosphorylation | 2.6[1] |

| hERG Potassium Current Inhibition | 84,000[1][4] |

Table 1: In Vitro Potency and Selectivity of INCB3284

Experimental Protocols

MCP-1 Binding Assay:

-

Human embryonic kidney (HEK)293 cells stably expressing hCCR2 were utilized.

-

A radiolabeled MCP-1 ligand was incubated with the cell membranes.

-

Increasing concentrations of INCB3284 were added to determine the displacement of the radioligand.

-

The concentration of INCB3284 that inhibited 50% of radioligand binding was determined as the IC50 value.

Chemotaxis Assay:

-

A multi-well chamber with a microporous membrane was used.

-

Human monocytes (expressing CCR2) were placed in the upper chamber.

-

MCP-1 was placed in the lower chamber as a chemoattractant.

-

Increasing concentrations of INCB3284 were added to the upper chamber with the cells.

-

The number of cells that migrated to the lower chamber was quantified.

-

The IC50 value was calculated as the concentration of INCB3284 that inhibited 50% of cell migration.

References

- 1. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a CCR2 targeted 18F-labelled radiotracer for atherosclerosis imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to INCB3284 Dimesylate: A Potent and Selective CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB3284 dimesylate is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor type 2 (CCR2). Developed by Incyte Corporation, this compound has been investigated for its therapeutic potential in various inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to INCB3284 dimesylate. Detailed experimental protocols for its characterization and visualizations of its signaling pathway and discovery workflow are also presented to support further research and development efforts in the field of chemokine receptor antagonism.

Chemical Structure and Properties

INCB3284 dimesylate is the dimethanesulfonate salt of the active free base, N-(2-(((3R)-1-((1r,4R)-4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl)pyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide.

Caption: Chemical structure of INCB3284 dimesylate.

Physicochemical Properties

A summary of the key physicochemical properties of INCB3284 dimesylate is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | N-(2-(((3R)-1-((1r,4R)-4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl)pyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide;dimethanesulfonic acid | [1] |

| Molecular Formula | C₂₈H₃₉F₃N₄O₁₀S₂ | [1] |

| Molecular Weight | 712.76 g/mol | [2][3] |

| CAS Number | 887401-93-6 | [1][3] |

| Solubility | Soluble to 100 mM in water and DMSO | [4] |

| Storage | Store at -20°C | [4] |

Mechanism of Action and Signaling Pathway

INCB3284 is a selective antagonist of CCR2. CCR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of monocytes and macrophages to sites of inflammation. The primary ligand for CCR2 is the chemokine monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. By binding to CCR2, INCB3284 blocks the interaction of CCL2 with the receptor, thereby inhibiting the downstream signaling pathways responsible for cell migration and activation.

The binding of CCL2 to CCR2 activates several intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, and the Mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately lead to chemotaxis, cell survival, proliferation, and the production of pro-inflammatory cytokines. INCB3284, by preventing the initial ligand-receptor interaction, effectively inhibits these downstream effects.

References

- 1. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

INCB3284 Dimesylate: A Technical Guide to Binding Affinity and Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB3284, also known as axatilimab, is a potent and selective antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2][3] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[1] This axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target.[1] This technical guide provides an in-depth overview of the binding affinity and IC50 values of INCB3284 dimesylate, detailed experimental methodologies, and a visualization of the associated signaling pathway.

Data Presentation: Quantitative Summary

The following tables summarize the in vitro potency and binding characteristics of INCB3284 dimesylate.

Table 1: In Vitro Potency of INCB3284 Dimesylate [1][4][5][6][7]

| Assay Type | Target/Stimulus | Cell Type | IC50 (nM) |

| MCP-1 Binding Antagonism | hCCR2 / MCP-1 | --- | 3.7 |

| Chemotaxis | hCCR2 / MCP-1 | --- | 4.7 |

| Intracellular Calcium Mobilization | CCR2-mediated | --- | 6 |

| ERK Phosphorylation | CCR2-mediated | --- | 2.6 |

Table 2: Off-Target Activity and Selectivity of INCB3284 Dimesylate [1][4][5]

| Target | Assay Type | IC50 | Selectivity Notes |

| hERG Potassium Current | Patch Clamp Assay | 84 µM | Weak inhibitory activity. |

| Various Receptors (CCR1, CCR3, CCR5, CXCR3, CXCR5, and other GPCRs) | Binding/Functional Assays | > 1 µM | No significant inhibitory activity observed at 1 µM. |

| CYP Isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) | Inhibition Assay | > 25 µM | Not a significant inhibitor of major CYP isozymes. |

Experimental Protocols

CCR2 Radioligand Binding Assay

This assay quantifies the ability of INCB3284 to displace a radiolabeled ligand from the CCR2 receptor, thereby determining its binding affinity (reported as IC50 for binding antagonism).

Workflow:

Caption: Workflow for a CCR2 Radioligand Binding Assay.

Detailed Steps:

-

Membrane Preparation: Cell membranes expressing human CCR2 are prepared from a suitable cell line.

-

Reaction Mixture: In a multi-well plate, the cell membranes are incubated with a constant concentration of radiolabeled CCL2 (e.g., ¹²⁵I-CCL2) and varying concentrations of INCB3284 dimesylate.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand. A common method is rapid filtration through a filter mat, which traps the membranes and the bound radioligand.

-

Washing: The filters are washed with a cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The results are expressed as the percentage of inhibition of radioligand binding at each concentration of INCB3284. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Chemotaxis Assay

This functional assay assesses the ability of INCB3284 to inhibit the migration of cells towards a chemoattractant, typically CCL2.

Workflow:

Caption: Workflow for a Chemotaxis Assay.

Detailed Steps:

-

Cell Preparation: A suspension of CCR2-expressing cells, such as human monocytes, is prepared.

-

Compound Incubation: The cells are pre-incubated with various concentrations of INCB3284 dimesylate.

-

Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber with a porous membrane) is used. The lower chamber is filled with a medium containing CCL2 as the chemoattractant.

-

Cell Seeding: The pre-incubated cells are placed in the upper chamber.

-

Incubation: The chamber is incubated for a specific period to allow the cells to migrate through the porous membrane towards the CCL2 gradient in the lower chamber.

-

Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and a plate reader.

-

Data Analysis: The inhibitory effect of INCB3284 is calculated as the percentage reduction in cell migration compared to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Signaling Pathway

INCB3284 acts as an antagonist at the CCR2 receptor, a G protein-coupled receptor (GPCR). The binding of CCL2 to CCR2 normally triggers a cascade of intracellular signaling events that lead to cell migration and inflammation. INCB3284 blocks these downstream effects.

Caption: Simplified CCR2 Signaling Pathway and the Antagonistic Action of INCB3284.

Conclusion

INCB3284 dimesylate is a highly potent and selective antagonist of CCR2, effectively inhibiting the binding of its ligand MCP-1 and subsequent downstream signaling events that are critical for monocyte and macrophage recruitment in inflammatory processes. Its favorable in vitro profile, characterized by low nanomolar IC50 values for CCR2-mediated functions and high selectivity against other receptors and metabolic enzymes, underscores its potential as a therapeutic agent for inflammatory and autoimmune diseases. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

INCB3284 Dimesylate: A Potent CCR2 Antagonist for Modulating Monocyte Chemotaxis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of INCB3284 dimesylate, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The document details the critical role of the CCL2-CCR2 axis in mediating monocyte chemotaxis, a fundamental process in inflammatory and autoimmune diseases. We present key quantitative data on the efficacy of INCB3284 dimesylate, outline detailed experimental protocols for assessing its inhibitory activity on monocyte migration, and provide visual representations of the underlying signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting inflammatory cell recruitment.

Introduction: The CCL2-CCR2 Axis in Monocyte Chemotaxis

Monocyte chemoattractant protein-1 (MCP-1), also known as chemokine (C-C motif) ligand 2 (CCL2), is a potent chemoattractant for monocytes, memory T lymphocytes, and natural killer cells.[1] Its biological effects are primarily mediated through its interaction with the G-protein coupled receptor, CCR2.[1] The CCL2-CCR2 signaling axis is a pivotal pathway in the recruitment of monocytes from the bloodstream to sites of inflammation and tissue injury.[2] Upon binding of CCL2 to CCR2 on the surface of monocytes, a signaling cascade is initiated, leading to cellular polarization and directed migration towards the chemokine gradient, a process known as chemotaxis.[2]

Dysregulation of the CCL2-CCR2 axis has been implicated in the pathogenesis of a wide range of chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. Consequently, the development of small molecule antagonists targeting CCR2 has emerged as a promising therapeutic strategy to mitigate the pathological inflammatory responses driven by excessive monocyte infiltration.

INCB3284 dimesylate has been identified as a potent, selective, and orally bioavailable antagonist of human CCR2.[2][3] It effectively inhibits the binding of CCL2 to CCR2 and subsequent downstream signaling events, thereby blocking monocyte chemotaxis.[2][3][4]

Quantitative Data: Efficacy and Selectivity of INCB3284 Dimesylate

The inhibitory activity of INCB3284 dimesylate has been characterized through various in vitro assays. The following table summarizes the key quantitative data demonstrating its potency and selectivity.

| Parameter | Assay Type | Value (IC50) | Reference |

| hCCR2 Binding Affinity | Antagonism of MCP-1 binding to hCCR2 | 3.7 nM | [2][3][4][5] |

| Monocyte Chemotaxis Inhibition | Antagonism of chemotaxis activity | 4.7 nM | [2][3][4][5] |

| Intracellular Calcium Mobilization | Inhibition of CCR2-mediated signaling | 6 nM | [2][3] |

| ERK Phosphorylation | Inhibition of CCR2-mediated signaling | 2.6 nM | [2][3] |

| hERG Potassium Current Inhibition | Off-target activity | 84 µM | [2][3][4][5] |

Table 1: Summary of in vitro potency and selectivity of INCB3284 dimesylate.

Experimental Protocols: Assessing Monocyte Chemotaxis

The following protocols describe standard in vitro methods to evaluate the inhibitory effect of CCR2 antagonists, such as INCB3284 dimesylate, on monocyte chemotaxis.

Monocyte Isolation from Peripheral Blood Mononuclear Cells (PBMCs)

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Monocyte Enrichment: Enrich for monocytes using magnetic-activated cell sorting (MACS) with CD14 microbeads or by plastic adherence.

-

Cell Purity Assessment: Assess monocyte purity by flow cytometry using anti-CD14 antibodies. A purity of >90% is recommended for chemotaxis assays.

Boyden Chamber/Transwell Chemotaxis Assay

This assay is a widely used method to quantify the chemotactic response of monocytes.

-

Reagent Preparation:

-

Assay Medium: RPMI 1640 supplemented with 1% BSA.

-

Chemoattractant: Prepare a stock solution of recombinant human CCL2 (MCP-1) in assay medium. The optimal concentration should be determined by a dose-response experiment (typically 10-100 ng/mL).

-

Test Compound: Prepare a stock solution of INCB3284 dimesylate in a suitable solvent (e.g., DMSO) and make serial dilutions in assay medium.

-

-

Assay Setup:

-

Add assay medium containing the chemoattractant (CCL2) to the lower wells of a 24-well or 96-well Transwell plate.

-

In separate wells for negative control, add assay medium without the chemoattractant.

-

Pre-incubate isolated monocytes with various concentrations of INCB3284 dimesylate or vehicle control for 30 minutes at 37°C.

-

Add the pre-incubated monocyte suspension (typically 1 x 10^5 to 5 x 10^5 cells) to the upper chamber of the Transwell insert (typically with a 5 µm pore size polycarbonate membrane).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

-

Quantification of Migrated Cells:

-

Carefully remove the Transwell inserts from the wells.

-

Wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Diff-Quik, crystal violet).

-

Elute the stain and measure the absorbance using a plate reader, or count the migrated cells in several microscopic fields.

-

Alternatively, migrated cells in the lower chamber can be quantified using a fluorescent dye (e.g., Calcein-AM) or by flow cytometry.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of INCB3284 dimesylate compared to the vehicle control. Determine the IC50 value by non-linear regression analysis.

Visualizing the Mechanism of Action

CCR2 Signaling Pathway and Inhibition by INCB3284 Dimesylate

The following diagram illustrates the key signaling events following CCL2 binding to CCR2 and the point of intervention by INCB3284 dimesylate.

Caption: CCR2 signaling and INCB3284 inhibition.

Experimental Workflow for Monocyte Chemotaxis Assay

The following diagram outlines the key steps in a typical Boyden chamber chemotaxis assay used to evaluate the efficacy of INCB3284 dimesylate.

Caption: Monocyte chemotaxis assay workflow.

Logical Relationship of Key Components

This diagram illustrates the logical interaction between the ligand, receptor, antagonist, and the resulting cellular response.

Caption: Interaction of CCL2, CCR2, and INCB3284.

Conclusion

INCB3284 dimesylate is a potent and selective CCR2 antagonist that effectively inhibits monocyte chemotaxis by blocking the CCL2-CCR2 signaling axis. The quantitative data and experimental protocols provided in this guide offer a robust framework for the continued investigation and development of CCR2 antagonists as a therapeutic strategy for a variety of inflammatory diseases. The visualization of the signaling pathways and experimental workflows further aids in the conceptual understanding of the mechanism of action and the methods used for its evaluation.

References

- 1. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 3. benchchem.com [benchchem.com]

- 4. criver.com [criver.com]

- 5. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Selectivity Profile of INCB3284: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of INCB3284, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The following sections detail its binding affinity and functional activity, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Core Selectivity and Potency

INCB3284 demonstrates high affinity and potent antagonism for the human CCR2 receptor. Its selectivity is a critical attribute, minimizing off-target effects and enhancing its therapeutic potential. The inhibitory activities of INCB3284 against its primary target and key off-targets are summarized below.

Table 1: In Vitro Inhibitory Activity of INCB3284

| Target | Assay Type | Species | IC50 (nM) | Reference |

| hCCR2 | MCP-1 Binding Antagonism | Human | 3.7 | [1] |

| hCCR2 | Chemotaxis Activity | Human | 4.7 | [1] |

| hCCR2 | Intracellular Calcium Mobilization | Human | 6 | [1] |

| hCCR2 | ERK Phosphorylation | Human | 2.6 | [1] |

| hERG | Patch Clamp | Human | 84,000 | [1] |

Off-Target Selectivity Profile

A comprehensive screen of INCB3284 against a panel of other receptors, ion channels, and transporters revealed a high degree of selectivity. At a concentration of 1 µM, INCB3284 showed no significant inhibitory activity against a panel of over 50 targets, including the closely related chemokine receptors CCR1, CCR3, CCR5, CXCR3, and CXCR5[1]. This high selectivity underscores the targeted nature of INCB3284's mechanism of action.

Experimental Methodologies

The following sections provide detailed protocols for the key in vitro assays used to characterize the selectivity and potency of INCB3284.

CCR2 Radioligand Binding Assay

This competitive binding assay quantifies the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Experimental Workflow

Materials:

-

Cells: Murine monocyte cell line WEHI-274.1[2]

-

Radioligand: 125I-labeled murine CCL2 (mCCL2)[2]

-

Assay Buffer: RPMI 1640 with 1% BSA[2]

-

Wash Buffer: Cold PBS[2]

-

Filtration Plate: 96-well filter plate[2]

Procedure:

-

Cell Preparation: WEHI-274.1 cells are cultured to the desired density, harvested, and resuspended in assay buffer to a concentration of 1 x 10^6 cells/mL[2].

-

Assay Setup: In a 96-well plate, 25 µL of assay buffer (for total binding) or 1 µM unlabeled CCL2 (for non-specific binding), 25 µL of serially diluted INCB3284, 50 µL of 125I-mCCL2 (~50 pM final concentration), and 100 µL of the cell suspension are added in triplicate[2].

-

Incubation: The plate is incubated at room temperature for 2 hours with gentle agitation[2].

-

Filtration: The contents of the assay plate are transferred to a pre-wetted filter plate and washed three times with ice-cold wash buffer using a vacuum manifold[2].

-

Quantification: The filter plate is dried, and the radioactivity is measured using a scintillation counter[2].

-

Data Analysis: The IC50 value is determined using non-linear regression analysis of the competition binding curve[2].

Monocyte Chemotaxis Assay

This functional assay assesses the ability of a compound to inhibit the migration of monocytes towards a chemoattractant, such as CCL2.

Experimental Workflow

Materials:

-

Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs)[2]

-

Chemoattractant: Recombinant human CCL2 (hCCL2)[2]

-

Assay Medium: RPMI 1640 with 0.5% BSA[2]

-

Transwell Inserts: 5 µm pore size for a 24-well plate[2]

-

Detection Reagent: Cell lysis buffer with a fluorescent dye (e.g., CyQuant)[2]

Procedure:

-

Cell Preparation: THP-1 cells are cultured or PBMCs are isolated and resuspended in assay medium at a concentration of 2 x 10^6 cells/mL[2].

-

Compound Pre-incubation: In a separate plate, the cells are incubated with various concentrations of INCB3284 for 30 minutes at 37°C[2].

-

Assay Setup: 600 µL of assay medium containing hCCL2 (at its EC50 concentration, typically 10-50 ng/mL) is added to the lower wells of a 24-well plate. The Transwell inserts are placed into the wells, and 100 µL of the pre-incubated cell suspension is added to the top of each insert[2].

-

Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 2-4 hours[2].

-

Quantification of Migrated Cells: The inserts are removed, and a cell lysis buffer containing a fluorescent dye is added to the lower wells. The fluorescence, proportional to the number of migrated cells, is measured using a fluorescence plate reader[2].

-

Data Analysis: The IC50 value is calculated from the dose-response curve for the inhibition of chemotaxis[2].

hERG Manual Patch Clamp Assay

This electrophysiological assay is the gold standard for assessing the potential of a compound to inhibit the hERG potassium channel, a key indicator of potential cardiac liability.

Experimental Workflow

Materials:

-

Cells: Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel[3]

-

Recording Solutions: Specialized intracellular and extracellular solutions to mimic physiological conditions[3].

-

Patch Clamp Rig: A setup including a microscope, micromanipulators, an amplifier, and data acquisition software[3].

Procedure:

-

Cell Preparation: CHO-hERG cells are plated on glass coverslips 24-48 hours prior to the experiment[3].

-

Whole-Cell Configuration: A glass micropipette filled with intracellular solution is used to form a gigaseal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration[3].

-

Control Recording: The cell is held at a specific holding potential, and a voltage-clamp protocol is applied to elicit hERG currents, which are recorded[3].

-

Compound Application: The cell is perfused with an extracellular solution containing the vehicle (e.g., 0.1% DMSO) to establish a stable baseline, followed by the application of different concentrations of INCB3284[3].

-

Test Recording: hERG currents are recorded at each compound concentration to determine the extent of inhibition[3].

-

Data Analysis: The peak tail current is measured, and the percentage of inhibition is calculated relative to the control recording. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve[3].

CCR2 Signaling Pathway

The binding of the chemokine CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. INCB3284, as a CCR2 antagonist, blocks these downstream pathways.

Upon binding of CCL2, CCR2 undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, primarily of the Gαi subtype. This activation results in the dissociation of the Gαi and Gβγ subunits, which in turn trigger multiple downstream signaling cascades, including:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation[4][5].

-

MAPK (ERK1/2) Pathway: This cascade is heavily involved in cell migration, differentiation, and proliferation[6][7].

-

JAK/STAT Pathway: This pathway plays a significant role in cytokine production and the inflammatory response[4][5].

By blocking the initial binding of CCL2 to CCR2, INCB3284 effectively inhibits the activation of these downstream pathways, thereby preventing the recruitment of monocytes and macrophages to sites of inflammation.

References

- 1. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 4. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]

- 5. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 6. CCL2/CCR2 Chemokine Signaling Coordinates Survival and Motility of Breast Cancer Cells through Smad3 Protein- and p42/44 Mitogen-activated Protein Kinase (MAPK)-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Mechanism of Action: Targeting the CCL2/CCR2 Axis

An In-depth Technical Guide to the Preclinical Research of INCB3284 Dimesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on INCB3284 dimesylate, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanism of action, pharmacological profile, and experimental validation.

INCB3284 is an orally bioavailable small molecule that functions as a human CCR2 (hCCR2) antagonist.[1][2][3][4] The primary mechanism of action involves the inhibition of the interaction between the monocyte chemoattractant protein-1 (MCP-1, also known as CCL2) and its receptor, CCR2.[1][2][3] This interaction is a critical component of the inflammatory response, as it mediates the trafficking and recruitment of monocytes and macrophages to sites of inflammation.[1] By blocking this signaling pathway, INCB3284 effectively disrupts the migration of these key inflammatory cells.

The binding of CCL2 to CCR2, a G-protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events.[1] INCB3284 has been shown to potently inhibit these downstream effects, including intracellular calcium mobilization and ERK phosphorylation.[1][4] This demonstrates its ability to functionally antagonize the receptor and prevent the cellular responses that contribute to inflammation. The trafficking of monocytes and macrophages to inflamed tissues is a key pathological feature of many chronic inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target.[1]

In Vitro Pharmacological Profile

A series of in vitro assays were conducted to characterize the potency and selectivity of INCB3284. The compound demonstrated high affinity for hCCR2 and effectively antagonized its function in various assays.

Table 1: In Vitro Activity of INCB3284

| Assay Type | Target/Action | IC50 Value | Reference |

| Binding Assay | Antagonism of MCP-1 binding to hCCR2 | 3.7 nM | [1][2][3][4] |

| Chemotaxis Assay | Antagonism of chemotaxis activity | 4.7 nM | [1][2][3][4] |

| Signaling Assay | Inhibition of intracellular calcium mobilization | 6.0 nM | [1][4] |

| Signaling Assay | Inhibition of ERK phosphorylation | 2.6 nM | [1][4] |

| Safety Assay | Inhibition of hERG potassium current | 84 µM | [1][2][3][4] |

INCB3284 exhibits high selectivity for CCR2. Screening against a panel of over 50 other targets, including ion channels, transporters, and other chemokine receptors (CCR1, CCR3, CCR5, CXCR3, and CXCR5), revealed no significant inhibitory activity at a concentration of 1 µM.[1][4] The compound also has a high free fraction of 58% in human serum protein binding studies.[1]

Preclinical Pharmacokinetics

The pharmacokinetic properties of INCB3284 were evaluated in several animal species to assess its potential for oral administration and to understand its distribution and elimination.

Table 2: Pharmacokinetic Parameters of INCB3284 in Preclinical Species

| Species | Route | T1/2 (h) | Clearance (mL/min/kg) | Vss (L/kg) | Oral Bioavailability (%) | Reference |

| Rat | IV | 2.2 | High | High | - | [1] |

| Rat | Oral | ~2.2 | - | - | 23 | [1] |

| Dog | IV | 3.8 | Low | Low | - | [1] |

| Dog | Oral | ~3.8 | - | - | 31 | [1] |

| Cynomolgus Monkey | IV | 2.6 | Low | Low | - | [1] |

| Cynomolgus Monkey | Oral | Slightly longer | - | - | 13 | [1] |

| Chimpanzee | IV | 3.1 | Low | Low | - | [1] |

| Chimpanzee | Oral | Slightly longer | - | - | 25 | [1] |

Following intravenous administration, the total systemic clearance was high in rats but low in dogs, cynomolgus monkeys, and chimpanzees.[1] The volume of distribution at steady state (Vss) followed a similar trend.[1] The oral bioavailability was acceptable, ranging from 13% in cynomolgus monkeys to 31% in dogs.[1] These findings, particularly the pharmacokinetic profile suitable for once-daily dosing (T1/2 = 15 h) observed in human clinical trials, supported its advancement into clinical development.[1][2]

In Vivo Efficacy in Animal Models

INCB3284 has been evaluated in various preclinical animal models to assess its therapeutic potential in relevant disease states.

Hemorrhagic Shock Models

In rat models of hemorrhagic shock, INCB3284 demonstrated significant therapeutic effects. Treatment with INCB3284 reduced the fluid requirements for resuscitation and protected against hemodynamic decompensation.

-

Short-term (90 min) Resuscitation: INCB3284 dose-dependently reduced fluid requirements by 58% ± 11%.[5]

-

Long-term (300 min) Resuscitation: The compound reduced fluid requirements by 62% ± 6%, prevented hemodynamic decompensation, and reduced mortality from 50% in the vehicle group to zero.[5]

-

Repeated Dosing: A double-dosing regimen of INCB3284 was shown to be more effective, reducing fluid requirements by 75% and preventing the steep increase in fluid needs observed in control groups.[6]

These studies suggest that CCR2 blockade is a promising approach to improve fluid resuscitation after hemorrhagic shock.[5][6]

Other Preclinical Models

-

Neurofibromatosis Type 1 (NF1) Arterial Stenosis: INCB3284 was tested in a murine model of NF1-associated arterial stenosis, highlighting its potential as a therapeutic for NF1 vasculopathy by targeting macrophage involvement in arterial remodeling.[7]

-

Acute Liver Failure: Research in mouse models of acute liver failure indicates that INCB3284 can reduce liver damage and decrease microglia activation by inhibiting CCR2.[4]

Safety and Toxicology

Preclinical safety assessments were integral to the advancement of INCB3284. The compound was found to have a weak inhibitory effect on the hERG potassium current, with an IC50 of 84 μM, which is significantly higher than its therapeutic concentration.[1][2][3][4] It is not a cytochrome P450 (CYP) inhibitor or inducer at therapeutic concentrations, with IC50 values greater than 25 μM against major CYP isozymes.[1] Tolerated safety profiles from GLP toxicology studies in rodents and primates justified its progression into human clinical trials.[1]

Experimental Protocols

MCP-1 Binding Assay

This assay measures the ability of a compound to displace the binding of radiolabeled MCP-1 from cells expressing the human CCR2 receptor.

-

Cell Line: Typically utilizes a cell line engineered to overexpress hCCR2, such as THP-1 cells.[7]

-

Ligand: Radiolabeled MCP-1 (e.g., ¹²⁵I-MCP-1) is used as the ligand.

-

Procedure: Cells are incubated with the radiolabeled ligand and varying concentrations of the test compound (INCB3284).

-

Measurement: After incubation, cell-bound radioactivity is separated from the unbound ligand and quantified. The concentration of the test compound that inhibits 50% of the specific binding is determined as the IC50 value.

Chemotaxis Assay

This functional assay assesses the ability of a compound to block the migration of cells towards a chemoattractant.

-

Cell Line: Monocytic cell lines that express CCR2, such as THP-1, are commonly used.

-

Chemoattractant: Recombinant human MCP-1 is placed in the lower chamber of a multi-well migration plate (e.g., a Boyden chamber).

-

Procedure: Cells, pre-incubated with different concentrations of INCB3284 or vehicle, are placed in the upper chamber, which is separated from the lower chamber by a porous membrane.

-

Measurement: After an incubation period, the number of cells that have migrated through the membrane into the lower chamber is quantified. The IC50 value is the concentration of INCB3284 that causes a 50% reduction in cell migration towards MCP-1.

hERG Patch Clamp Assay

This electrophysiology assay is a standard safety screen to evaluate the potential of a compound to cause cardiac arrhythmias by blocking the hERG potassium channel.

-

Cell System: Utilizes mammalian cells (e.g., HEK293) stably expressing the hERG channel.

-

Technique: Whole-cell patch-clamp technique is used to measure the potassium currents flowing through the hERG channels.

-

Procedure: Cells are exposed to varying concentrations of INCB3284, and the effect on the hERG current is recorded.

-

Measurement: The concentration of the compound that inhibits 50% of the hERG current is determined as the IC50 value. A higher IC50 value indicates a lower risk of cardiac side effects.

References

- 1. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Chemokine (C-C Motif) Receptor 2 Antagonist INCB3284 Reduces Fluid Requirements and Protects From Hemodynamic Decompensation During Resuscitation From Hemorrhagic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of chemokine (C-C motif) receptor 2 and 3 antagonists in rat models of hemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for INCB3284 Dimesylate In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB3284 dimesylate is a potent and selective antagonist of the human C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key mediators in the inflammatory response, primarily by directing the migration of monocytes and macrophages to sites of inflammation.[1] Dysregulation of the CCL2/CCR2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target.

These application notes provide a summary of the in vitro pharmacological profile of INCB3284 dimesylate and detailed protocols for key assays used to characterize its activity.

Mechanism of Action

INCB3284 is an antagonist of CCR2, meaning it binds to the receptor and blocks the downstream signaling initiated by its natural ligand, CCL2. This inhibition prevents the recruitment of monocytes and other immune cells to inflammatory sites. The primary mechanism involves blocking CCL2 binding to CCR2, which in turn inhibits intracellular calcium mobilization and ERK phosphorylation, key signaling events for cell migration.[1][2]

Quantitative Data Summary

The in vitro activity of INCB3284 dimesylate has been characterized through a series of binding and functional assays. The following table summarizes the key quantitative data.

| Assay Type | Target | Cell Line/System | Ligand | IC50 (nM) |

| Radioligand Binding | Human CCR2 | hCCR2-expressing cells | [125I]-MCP-1 | 3.7[1][2] |

| Chemotaxis | Human CCR2 | Monocytes | MCP-1 | 4.7[1][2] |

| Calcium Mobilization | Human CCR2 | hCCR2-expressing cells | MCP-1 | 6.0[2] |

| ERK Phosphorylation | Human CCR2 | hCCR2-expressing cells | MCP-1 | 2.6[2] |

| hERG Potassium Current | hERG Channel | - | - | 84,000[1][2] |

Selectivity Profile: INCB3284 dimesylate is highly selective for CCR2. At a concentration of 1 µM, it shows no significant inhibitory activity against a panel of over 50 other targets, including ion channels, transporters, and other chemokine receptors such as CCR1, CCR3, CCR5, CXCR3, and CXCR5.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CCR2 signaling pathway and a general workflow for the in vitro characterization of INCB3284 dimesylate.

References

Application Notes and Protocols: Preparation of INCB3284 Dimesylate Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB3284 dimesylate is a potent and selective antagonist of the human C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory response.[1][2][3] It effectively inhibits the binding of monocyte chemoattractant protein-1 (MCP-1), thereby blocking downstream signaling pathways involved in monocyte and macrophage recruitment.[2][3][4] Accurate preparation of INCB3284 dimesylate stock solutions is critical for obtaining reliable and reproducible results in various in vitro and in vivo experimental models. These application notes provide a detailed protocol for the preparation, storage, and handling of INCB3284 dimesylate stock solutions.

Chemical Properties and Data

A comprehensive summary of the key chemical and physical properties of INCB3284 dimesylate is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 712.76 g/mol | [1][2][5] |

| Molecular Formula | C₂₆H₃₁F₃N₄O₄ · 2CH₄O₃S | [1][6] |

| CAS Number | 887401-93-6 | [1][6] |

| Purity | ≥95% - ≥98% | [1][6][7] |

| Appearance | Crystalline solid / Lyophilized powder | [6][7] |

| Solubility | Soluble to 100 mM in Water and DMSO | [1] |

| Storage (Solid) | Store at -20°C, desiccated | [1][8] |

| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Aliquot to avoid multiple freeze/thaw cycles. | [5][8] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of INCB3284 dimesylate, a common starting concentration for subsequent dilutions in experimental assays.

Materials:

-

INCB3284 dimesylate powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes or cryovials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of INCB3284 dimesylate powder to room temperature to prevent condensation.

-

Weighing: Carefully weigh out the desired amount of INCB3284 dimesylate using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.13 mg of the compound.

-

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.010 mol/L = 0.00001 moles

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.00001 moles x 712.76 g/mol = 0.0071276 g = 7.13 mg

-

-

-

Solvent Addition: Add the calculated volume of DMSO to the vial containing the INCB3284 dimesylate powder. For 7.13 mg, add 1 mL of DMSO.

-

Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-100 µL) in sterile microcentrifuge tubes or cryovials.[8]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5]

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the INCB3284 dimesylate stock solution.

Caption: Workflow for INCB3284 Dimesylate Stock Solution Preparation.

Signaling Pathway Inhibition

INCB3284 dimesylate functions as a selective antagonist of the CCR2 receptor. This action blocks the binding of its ligand, MCP-1 (also known as CCL2), thereby inhibiting the downstream signaling cascade that leads to monocyte and macrophage chemotaxis.

Caption: Inhibition of the CCR2 Signaling Pathway by INCB3284.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. INCB 3284 (dimesylate) - Cayman Chemical [bioscience.co.uk]

- 7. CCR antagonist INCB 3284 dimesylate, Purity ≥98% - CD BioGlyco [bioglyco.com]

- 8. shellchemtech.com [shellchemtech.com]

Application Notes and Protocols for INCB3284 Dimesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB3284 dimesylate is a potent and selective antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the migration of monocytes and macrophages to sites of inflammation.[2] This makes INCB3284 a valuable tool for investigating the role of the CCL2/CCR2 axis in various inflammatory and autoimmune diseases. These application notes provide detailed information on the solubility of INCB3284 dimesylate, protocols for its preparation and use in research settings, and an overview of its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of INCB3284 dimesylate is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 712.76 g/mol | R&D Systems |

| Molecular Formula | C₂₆H₃₁F₃N₄O₄ · 2CH₄O₃S | R&D Systems |

| Purity | ≥98% | R&D Systems |

| CAS Number | 887401-93-6 | R&D Systems |

Solubility Data

INCB3284 dimesylate exhibits good solubility in both dimethyl sulfoxide (B87167) (DMSO) and water, facilitating its use in a variety of in vitro and in vivo experimental setups.

| Solvent | Solubility | Reference |

| DMSO | Soluble to 100 mM | R&D Systems |

| Water | Soluble to 100 mM | R&D Systems |

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of INCB3284 dimesylate in DMSO.

Materials:

-

INCB3284 dimesylate (MW: 712.76 g/mol )

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Weighing the Compound: Accurately weigh out 7.13 mg of INCB3284 dimesylate using a calibrated analytical balance.

-

Dissolving in DMSO: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

-

Ensuring Complete Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

-

Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard shake-flask method to determine the thermodynamic solubility of INCB3284 dimesylate in an aqueous buffer.

Materials:

-

INCB3284 dimesylate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Small glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and UV detector

Procedure:

-